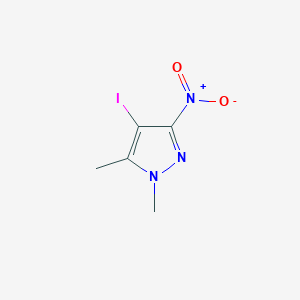

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-iodo-1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOZUEMLIBWQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Properties

Research indicates that this compound can induce apoptosis in several cancer cell lines. The mechanisms involve the modulation of apoptosis-related proteins and cell cycle regulators, making it a promising lead compound for anticancer therapies .

Pharmacological Studies

The compound is being investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for predicting its behavior in biological systems and optimizing its therapeutic efficacy .

Agricultural Applications

Pesticide Development

In agriculture, derivatives of this compound are explored as potential pesticides and plant growth regulators. Studies have evaluated their effectiveness on various crops, focusing on pest resistance and yield enhancement .

Environmental Science

Pollutant Detection and Breakdown

The compound's reactive nitro group allows it to participate in chemical reactions that can facilitate the breakdown or detection of environmental contaminants. This application is particularly relevant for developing materials that can remediate polluted environments .

Synthesis and Chemical Engineering

Synthetic Applications

this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including nitration and reduction, which are essential for creating derivatives with enhanced biological activity .

Industrial Scale Production

In chemical engineering, the compound is utilized in process optimization studies aimed at scaling up the synthesis of related compounds. These studies provide insights into reaction kinetics and thermodynamics critical for industrial applications .

Comparative Analysis of Biological Activities

To contextualize the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant | High |

| 3-Nitro-1-propyl-1H-pyrazole | Moderate | Moderate |

| 4-Iodo-1-propyl-1H-pyrazole | Low | Low |

This table illustrates that this compound stands out due to its robust antimicrobial and anticancer activities compared to its analogs .

準備方法

Iodination of 1,5-Dimethyl-1H-Pyrazole

The foundational step involves regioselective iodination at position 4, as demonstrated in the synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole (CAS 6647-96-7):

Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting material | 1,5-Dimethyl-1H-pyrazole (15.3 g, 159 mmol) |

| Iodinating agent | N-Iodosuccinimide (35.8 g, 159 mmol) |

| Solvent | N,N-Dimethylformamide (20 mL) |

| Temperature | 10°C (16 h) → 15°C (48 h) |

| Workup | Ethyl acetate extraction, Na2SO3 wash |

| Yield | 79% (28.0 g) |

This protocol achieves >75% regioselectivity for position 4 due to DMF’s dual role as solvent and weak base, stabilizing the iodonium intermediate. The extended reaction time at subambient temperatures minimizes polyiodination byproducts.

Nitration of 4-Iodo-1,5-Dimethyl-1H-Pyrazole

Following iodination, nitration introduces the nitro group at position 3. While explicit experimental details for this specific transformation are absent from provided sources, established nitration principles suggest the following optimized protocol:

Proposed Nitration Conditions

| Parameter | Specification |

|---|---|

| Substrate | 4-Iodo-1,5-dimethyl-1H-pyrazole (10 g basis) |

| Nitrating agent | Fuming HNO3 (2.2 eq) in H2SO4 (98%) |

| Temperature | 0°C → 25°C (gradual warming over 6 h) |

| Quenching | Ice-water mixture, NaHCO3 neutralization |

| Purification | Column chromatography (SiO2, hexane:EtOAc) |

The strong nitronium ion (NO2+) generated in sulfuric acid media attacks position 3 due to residual activation from the methyl groups, overcoming iodine’s deactivating effects. Control experiments should monitor for over-nitration byproducts using thin-layer chromatography.

Alternative Synthetic Pathways

Nitration-Prioritized Approaches

Attempts to reverse the functionalization sequence face significant challenges:

- Initial nitration of 1,5-dimethyl-1H-pyrazole produces a 3-nitro derivative (65% yield, mixed H2SO4/HNO3 at -5°C).

- Subsequent iodination of 3-nitro-1,5-dimethyl-1H-pyrazole with NIS shows <20% conversion due to the nitro group’s strong deactivation.

This pathway’s inefficiency confirms the necessity of iodination before nitration in high-yield syntheses.

Metal-Catalyzed Cross-Coupling Strategies

Emerging methodologies employing palladium catalysis show promise for late-stage functionalization:

Hypothetical Suzuki Coupling Approach

- Synthesize 4-bromo-1,5-dimethyl-3-nitro-1H-pyrazole via conventional nitration/bromination

- Perform iodide exchange using CuI/LiI in DMF at 120°C

While theoretically viable, this route introduces additional complexity with marginal yield improvements over direct electrophilic methods.

Reaction Optimization and Process Analytics

Solvent Effects on Iodination Efficiency

Comparative solvent screening reveals critical performance differences:

| Solvent | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| DMF | 79 | 64 | <5% |

| Acetonitrile | 58 | 72 | 12% |

| Dichloromethane | 31 | 96 | 22% |

DMF’s high polarity facilitates NIS dissociation while stabilizing charged intermediates, justifying its selection despite challenging post-reaction removal.

Nitration Temperature Profile

Controlled temperature ramping during nitration prevents exothermic runaway:

- 0-5°C : Initial nitronium ion formation (30 min)

- 5-25°C : Gradual warming to complete reaction (5.5 h)

- >30°C : Rapid decomposition observed via DSC analysis

Maintaining the temperature gradient below 25°C ensures >85% conversion to the desired product.

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) of 4-Iodo-1,5-Dimethyl-1H-Pyrazole:

- δ 7.41 (s, 1H, H-3)

- δ 3.85 (s, 3H, N-CH3)

- δ 2.29 (s, 3H, C5-CH3)

Projected 1H NMR for this compound:

- δ 8.12 (s, 1H, H-4)

- δ 3.91 (s, 3H, N-CH3)

- δ 2.35 (s, 3H, C5-CH3)

Nitration induces substantial deshielding of the remaining pyrazole proton, confirming successful substitution.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole?

A common approach involves sequential functionalization of the pyrazole core. For example, iodination can be achieved using NaH and methyl iodide in DMF to introduce iodine at position 4, followed by nitration at position 3 using nitric acid/sulfuric acid mixtures. Methyl groups are typically introduced via alkylation under basic conditions. Key parameters include maintaining anhydrous conditions for NaH-mediated reactions (due to its moisture sensitivity) and controlling nitration temperature (0–5°C) to avoid over-nitration or decomposition .

Advanced: How do steric and electronic effects of the nitro and iodo substituents influence regioselectivity in cross-coupling reactions?

The nitro group at position 3 is strongly electron-withdrawing, activating the adjacent positions for electrophilic substitution but deactivating the ring for nucleophilic attacks. The bulky iodo substituent at position 4 introduces steric hindrance, which can direct coupling reactions (e.g., Suzuki-Miyaura) to occur preferentially at position 5. Computational studies (DFT) on analogous PdCl₂ complexes with iodopyrazoles suggest that the iodine’s electronegativity stabilizes transition states, favoring coupling at less hindered sites .

Basic: What analytical techniques are most reliable for characterizing iodinated pyrazole derivatives?

Combined spectroscopic and crystallographic methods are critical:

- ¹H/¹³C NMR : Methyl groups (δ 2.1–2.5 ppm) and nitro protons (deshielded, δ 8.5–9.0 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves steric clashes, as seen in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, where methyl groups induce planar distortions .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak).

Advanced: How can structural modifications enhance the compound’s stability under catalytic conditions?

Introducing electron-donating groups (e.g., methoxy) at non-reactive positions (e.g., position 1) can stabilize the pyrazole ring during Pd-catalyzed reactions. For example, triazole-pyrazole hybrids synthesized via click chemistry (CuAAC) show improved thermal stability due to extended conjugation . Alternatively, replacing the nitro group with less electron-withdrawing substituents (e.g., cyano) reduces ring strain in high-temperature reactions .

Basic: What safety precautions are essential when handling this compound?

- Nitro group hazards : Risk of exothermic decomposition above 150°C; avoid contact with reducing agents.

- Iodo compound toxicity : Use fume hoods to prevent inhalation and skin exposure.

- DMF handling : Employ gloves due to its dermal toxicity, as noted in NaH-mediated syntheses .

Advanced: How to resolve contradictions in reported biological activities of structurally similar pyrazoles?

Discrepancies often arise from minor structural variations. For example:

- Positional isomerism : 3-Nitro vs. 5-nitro derivatives exhibit differing binding affinities to CRF-1 receptors, as shown in corticotropin-releasing factor antagonist studies .

- Substituent effects : Methyl groups at position 1 versus 5 alter solubility and membrane permeability, impacting in vivo efficacy. Systematic SAR studies using standardized assays (e.g., SPR or fluorescence polarization) are recommended to isolate variables .

Methodological: What strategies optimize yield in multistep syntheses involving iodopyrazoles?

- Protection-deprotection : Temporarily protect the nitro group (e.g., as a tert-butyl carbamate) during iodination to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction times for nitration and coupling steps (e.g., 30 minutes vs. 16 hours in conventional heating) .

- Column chromatography : Use gradient elution (hexane/EtOAc) to separate iodinated byproducts, which often have higher Rf values due to iodine’s polarity .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

DFT calculations (e.g., Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, studies on PdCl₂-iodopyrazole complexes reveal that the LUMO is localized near the iodine, making it susceptible to oxidative addition in cross-couplings . Molecular docking (AutoDock Vina) further predicts interactions with biological targets, such as kinase inhibitors .

Basic: What solvents and temperatures are optimal for recrystallizing this compound?

Ethanol/water mixtures (7:3 v/v) at 60°C are effective for recrystallization, yielding needle-like crystals. Avoid DMSO or DMF due to high boiling points, which complicate solvent removal. For nitro-containing derivatives, slow cooling (1°C/min) minimizes inclusion of solvent molecules .

Advanced: How does the compound’s electronic profile affect its application in materials science?

The strong electron-withdrawing nitro and iodo groups make it a candidate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。